17S-Hdha is synthesized from docosahexaenoic acid through enzymatic oxidation processes, primarily involving lipoxygenase enzymes. The primary sources of docosahexaenoic acid are marine oils, such as fish oil, and certain algae, which are rich in omega-3 fatty acids.
17S-Hdha is classified as a hydroxy fatty acid and is part of the resolvin family, specifically known as resolvins derived from docosahexaenoic acid. These compounds are known for their anti-inflammatory properties and their ability to promote the resolution of inflammation.
The synthesis of 17S-Hdha typically involves enzymatic oxidation of docosahexaenoic acid using lipoxygenase enzymes. Two primary methods are employed:
The enzymatic synthesis generally occurs under controlled conditions where temperature, pH, and substrate concentration are optimized to maximize yield. For instance, a typical reaction mixture may contain 100 µM solutions of docosahexaenoic acid and appropriate concentrations of lipoxygenase in a buffered solution.
The molecular structure of 17S-Hdha features a long carbon chain typical of fatty acids, with a hydroxyl group at the 17th carbon position. The structural formula can be represented as follows:
17S-Hdha participates in various biochemical reactions, primarily involving further oxidation or conjugation with other molecules. It can be converted into other mediators such as resolvin D1 through sequential enzymatic reactions.
The conversion pathway often involves:
The mechanism by which 17S-Hdha exerts its effects involves several pathways:
Research indicates that 17S-Hdha can significantly reduce levels of inflammatory markers such as tumor necrosis factor-alpha and interleukin-1 beta in various cell types.
17S-Hdha has potential applications in various fields:
17S-Hydroxydocosahexaenoic acid (17S-HDHA) is biosynthesized primarily through the enzymatic oxidation of the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA, C22:6n-3). This reaction is catalyzed by lipoxygenase (LOX) enzymes, specifically 15-lipoxygenase type 1 (15-LOX-1; ALOX15) in humans and 12/15-lipoxygenase in rodents. The enzyme inserts molecular oxygen at the C17 position of DHA, forming the hydroperoxide intermediate 17(S)-hydroperoxy-DHA (17S-HpDHA), which is rapidly reduced to the stable alcohol 17S-HDHA [1] [6].
Table 1: Key Enzymes in 17S-HDHA Biosynthesis
Enzyme | Tissue/Cell Distribution | Reaction Specificity | Primary Product |
---|---|---|---|
15-LOX-1 (ALOX15) | Reticulocytes, Macrophages | C15 oxygenation of AA/DHA | 15-HETE / 17S-HDHA |
15-LOX-2 (ALOX15B) | Epithelium, Neutrophils, Prostate | Strict C15 oxygenation | 15-HETE / 17S-HDHA |
12/15-LOX (Rodents) | Macrophages, Spleen | C12 or C15 oxygenation | 12-HETE / 17S-HDHA |
Aspirin-acetylated cyclooxygenase-2 (COX-2) provides an alternative biosynthetic route. Under hypoxic conditions or inflammatory stimuli, endothelial cells generate 17R-HDHA via COX-2, which is subsequently converted to epimeric "aspirin-triggered" resolvins [3] [8]. Kinetic studies reveal that 15-LOX-2 exhibits higher catalytic efficiency (kcat/KM = 1.5 × 10⁵ M⁻¹s⁻¹) for DHA than 15-LOX-1, favoring 17S-HDHA over other hydroxy-DHA isomers [1].
Endothelial cells (ECs) and immune cells cooperatively regulate 17S-HDHA production:
Table 2: Cell-Type-Specific Metabolism of 17S-HDHA
Cell Type | Primary Enzyme | Downstream Mediators | Biological Output |
---|---|---|---|
Vascular Endothelia | 15-LOX-2 | Direct action (no conversion) | Vasodilation via BKCa channels |
Macrophages | 15-LOX-1 / 5-LOX | RvD1, PD1, MaR1 | Efferocytosis, cytokine regulation |
Neutrophils | 5-LOX | RvD5 (7S,17S-diHDHA) | Inhibition of leukocyte recruitment |
Significant interspecies differences exist in 17S-HDHA biosynthesis and function:
Table 3: Species-Specific Variations in 17S-HDHA Metabolism
Parameter | Bovine Systems | Human Systems | Rodent Models |
---|---|---|---|
Key Biosynthetic Enzyme | 15-LOX-2 (endothelia) | 15-LOX-1/2 (immune cells) | 12/15-LOX (macrophages) |
Tissue Level (ng/g) | Coronary artery: 18.5 ± 2.1* | Plasma (late pregnancy): 8.3 ± 0.9 | Adipose (lean): 12.4 ± 1.8 |
Functional Response | Strong vasodilation (EC50 = 10⁻⁸ M) | Immune cell regulation | Insulin sensitivity improvement |
Umbilical vs. Maternal Ratio | N/A | 2.5:1 | N/A |
*Values estimated from substrate conversion kinetics [2] [5] [7]
CAS No.: 1256-86-6
CAS No.: 41164-36-7
CAS No.: 20107-26-0
CAS No.: 5042-08-0
CAS No.: